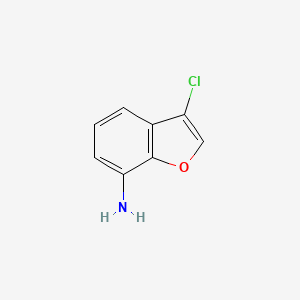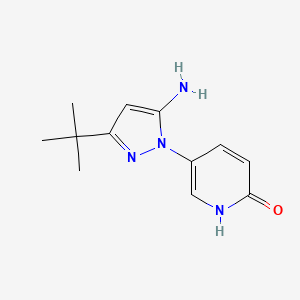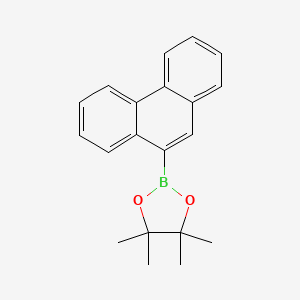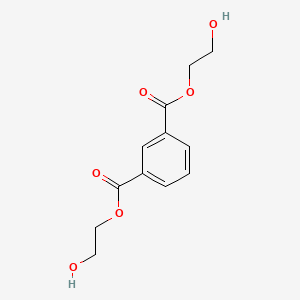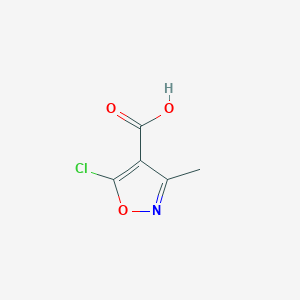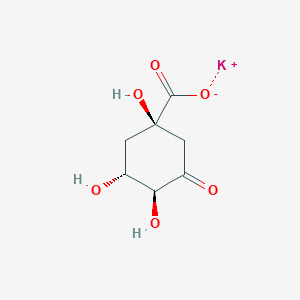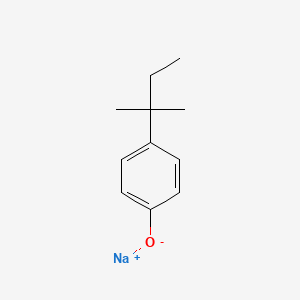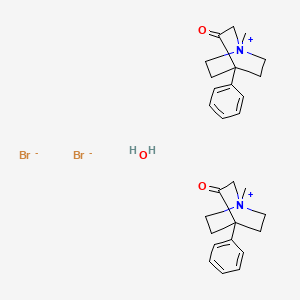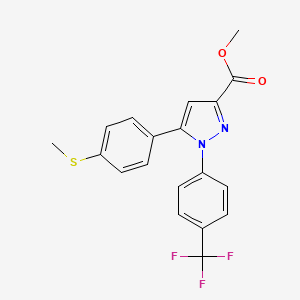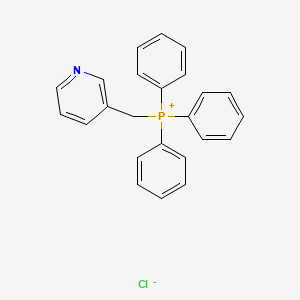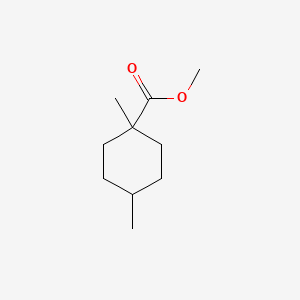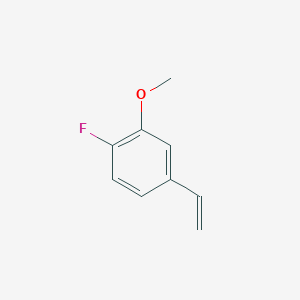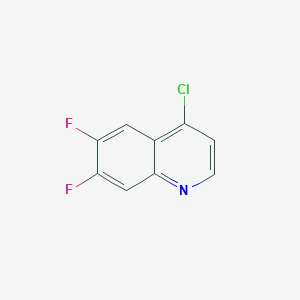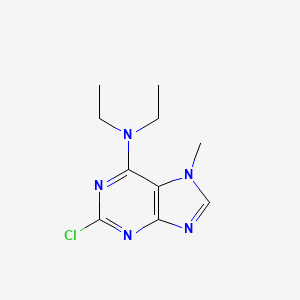
2-Chloro-N6,N6-diethyl-7-methyl-adenine
Overview
Description
2-Chloro-N6,N6-diethyl-7-methyl-adenine: is a synthetic organic compound with the molecular formula C10H14ClN5 and a molar mass of 239.7 g/mol . It is a derivative of adenine, a purine base found in DNA and RNA, and is characterized by the presence of a chlorine atom at the 2-position, diethyl groups at the N6 position, and a methyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N6,N6-diethyl-7-methyl-adenine typically involves the chlorination of N6,N6-diethyl-7-methyl-adenine. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions to introduce the chlorine atom at the 2-position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom at the 2-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of certain bonds and formation of new products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new adenine derivative with the amine group replacing the chlorine atom.
Scientific Research Applications
Chemistry: 2-Chloro-N6,N6-diethyl-7-methyl-adenine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology and Medicine: In biological research, this compound can be used to study the interactions of adenine derivatives with enzymes and receptors. It may also serve as a potential lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N6,N6-diethyl-7-methyl-adenine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and diethyl groups can influence the binding affinity and specificity of the compound, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-adenine: Lacks the diethyl and methyl groups, making it less bulky and potentially less selective in its interactions.
N6,N6-Diethyl-adenine: Lacks the chlorine and methyl groups, which may affect its reactivity and binding properties.
7-Methyl-adenine: Lacks the chlorine and diethyl groups, influencing its overall chemical behavior and applications.
Uniqueness: 2-Chloro-N6,N6-diethyl-7-methyl-adenine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom, diethyl groups, and methyl group allows for a diverse range of reactions and interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
2-chloro-N,N-diethyl-7-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5/c1-4-16(5-2)9-7-8(12-6-15(7)3)13-10(11)14-9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAHEYJOCVAILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=C1N(C=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628588 | |
| Record name | 2-Chloro-N,N-diethyl-7-methyl-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857172-63-5 | |
| Record name | 2-Chloro-N,N-diethyl-7-methyl-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


